Cas no 82121-19-5 (4-Chloro-3-chloromethylquinoline)

4-Chloro-3-chloromethylquinoline is a versatile quinoline derivative with significant utility in organic synthesis and pharmaceutical intermediates. Its reactive chloromethyl group enables facile functionalization, making it a valuable precursor for the development of more complex heterocyclic compounds. The presence of two chlorine substituents enhances its reactivity in nucleophilic substitution and cross-coupling reactions, offering flexibility in synthetic applications. This compound is particularly useful in medicinal chemistry for the preparation of biologically active molecules, including potential antimicrobial and anticancer agents. Its stability under standard storage conditions ensures reliable handling in laboratory settings. High purity grades are available to meet rigorous research and industrial requirements.
4-Chloro-3-chloromethylquinoline structure
82121-19-5 structure
Product Name:4-Chloro-3-chloromethylquinoline
CAS No:82121-19-5
MF:C10H7Cl2N
MW:212.075280427933
MDL:MFCD24459738
CID:2107060
PubChem ID:20460498
Update Time:2025-08-14

4-Chloro-3-chloromethylquinoline Chemical and Physical Properties

Names and Identifiers

    • 4-chloro-3-chloromethyl-quinoline
    • 4-chloro-3-chloromethylquinoline
    • KAGQRUNOAPAMCZ-UHFFFAOYSA-N
    • Quinoline, 4-chloro-3-(chloromethyl)-
    • 4-Chloro-3-chloromethylquinoline
    • MDL: MFCD24459738
    • Inchi: 1S/C10H7Cl2N/c11-5-7-6-13-9-4-2-1-3-8(9)10(7)12/h1-4,6H,5H2
    • InChI Key: KAGQRUNOAPAMCZ-UHFFFAOYSA-N
    • SMILES: ClC1C(CCl)=CN=C2C=CC=CC2=1

Computed Properties

  • Exact Mass: 210.9955546g/mol
  • Monoisotopic Mass: 210.9955546g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 174
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 12.9

4-Chloro-3-chloromethylquinoline Pricemore >>

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